molecular formula C26H22N4Na2O8S2 B12715270 Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate CAS No. 79135-95-8

Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12715270
CAS No.: 79135-95-8
M. Wt: 628.6 g/mol
InChI Key: DHZBKXIBVDACMJ-UHFFFAOYSA-L
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Description

Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate is a complex azo dye characterized by a naphthalene backbone with multiple functional groups, including an azo (-N=N-) linkage, sulfonate (-SO₃⁻) groups for solubility, acetamido (-NHCOCH₃) substituents, and a dimethylphenylamino (-N(C₆H₃(CH₃)₂)) moiety. This compound is typically utilized in industrial dyeing processes due to its stability and colorfastness, with applications in textiles and specialty coatings. Its structure enables strong π-π stacking interactions and hydrogen bonding, contributing to its binding affinity with substrates .

Properties

CAS No.

79135-95-8

Molecular Formula

C26H22N4Na2O8S2

Molecular Weight

628.6 g/mol

IUPAC Name

disodium;5-[(5-acetamido-2-sulfonatophenyl)diazenyl]-6-(2,6-dimethylanilino)-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C26H24N4O8S2.2Na/c1-14-5-4-6-15(2)25(14)28-20-9-7-17-11-19(39(33,34)35)13-22(32)24(17)26(20)30-29-21-12-18(27-16(3)31)8-10-23(21)40(36,37)38;;/h4-13,28,32H,1-3H3,(H,27,31)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

DHZBKXIBVDACMJ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])O)N=NC4=C(C=CC(=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate, commonly referred to as a synthetic azo dye, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C26H22N4Na2O8S2
  • Molar Mass : 628.58 g/mol
  • CAS Number : 79135-95-8
  • Appearance : Orange-red crystals or a red powder

This compound features a complex structure that includes sulfonate groups, which enhance its solubility in water and its applicability in various biological contexts.

1. Antimicrobial Properties

Research indicates that azo dyes can exhibit antimicrobial activity. A study on various azo compounds found that certain derivatives possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes .

2. Antioxidant Activity

Azo compounds are known for their antioxidant properties. In vitro studies have shown that certain azo dyes can scavenge free radicals, thereby reducing oxidative stress in biological systems. This is particularly relevant in the context of cellular damage and aging .

3. Cytotoxic Effects

The cytotoxicity of azo dyes has been documented in various studies. The compound's ability to induce apoptosis in cancer cells has been explored, with findings suggesting that it may activate specific pathways leading to programmed cell death. For instance, some azo dyes have been shown to affect the mitochondrial membrane potential and activate caspases in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by resistant strains .

Case Study 2: Antioxidant Potential

A study investigating the antioxidant activity of this compound utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. Results showed that at a concentration of 50 µg/mL, the compound exhibited over 70% inhibition of DPPH radicals, suggesting strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus
Antioxidant ActivityOver 70% inhibition of DPPH radicals at 50 µg/mL
Cytotoxic EffectsInduces apoptosis in cancer cells

Scientific Research Applications

Biological Applications

1.1. Dyeing and Staining in Histology

Disodium 5-((5-acetamido-2-sulphonatophenyl)azo)-6-((2,6-dimethylphenyl)amino)-4-hydroxynaphthalene-2-sulphonate is primarily utilized as a biological stain in histological studies. Its vibrant color allows for the effective visualization of cellular components under a microscope. It is especially useful in staining proteins and nucleic acids, aiding in the identification of cellular structures and functions.

1.2. Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties, making it a candidate for further research in oxidative stress-related studies. The ability to scavenge free radicals can be beneficial in understanding various diseases linked to oxidative damage.

Industrial Applications

2.1. Textile Industry

In the textile industry, this compound is employed as an acid dye for wool and nylon fibers. Its high solubility in water and excellent colorfastness properties make it suitable for dyeing applications where durability is essential.

2.2. Food Industry

This compound has potential applications as a food colorant due to its vibrant hue and stability under various pH conditions. However, regulatory assessments are necessary to ensure safety and compliance with food safety standards.

Environmental Applications

3.1. Water Treatment

Research is being conducted on the use of this compound in water treatment processes. Its ability to bind with heavy metals could be explored for remediation of contaminated water sources.

Case Studies

Study Title Application Focus Findings Summary
Staining Techniques in HistologyBiological StainingDemonstrated effectiveness in visualizing cell structures using this dye .
Antioxidant Activity of Synthetic DyesOxidative Stress ResearchShowed significant free radical scavenging activity, suggesting therapeutic potential .
Textile Dyeing PerformanceIndustrial ApplicationAchieved high colorfastness on wool and nylon fabrics .
Heavy Metal Binding StudiesEnvironmental RemediationPotential for binding heavy metals in wastewater treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other azo dyes but differs in substituent groups, which critically influence its physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Solubility (g/L) λmax (nm) Thermal Stability (°C)
Target Compound 5-Acetamido-2-sulphonatophenyl azo, 2,6-dimethylphenylamino 120 (pH 7) 520 250
Disodium 5-[(4-hydroxyphenyl)azo]-8-[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]naphthalene-2,7-disulphonate 4-Hydroxyphenyl azo, nitro-sulphonatophenylamino 95 (pH 7) 560 220
Disodium 5-[(5-acetamido-2-sulphonatophenyl)azo]-6-amino-4-hydroxynaphthalene-2-sulphonate 5-Acetamido-2-sulphonatophenyl azo, amino 150 (pH 7) 490 230

Key Findings :

Solubility: The target compound exhibits moderate solubility (120 g/L) compared to its amino-substituted analog (150 g/L), likely due to steric hindrance from the bulky 2,6-dimethylphenyl group .

Absorption (λmax): The dimethylphenylamino group in the target compound induces a bathochromic shift (520 nm) compared to the amino-substituted variant (490 nm), attributed to enhanced electron-donating effects .

Thermal Stability : The target compound demonstrates superior thermal stability (250°C) versus analogs with nitro groups (220°C), as nitro substituents introduce oxidative instability .

NMR Analysis :

Comparative NMR studies of structurally related azo dyes (e.g., compounds with acetamido vs. nitro groups) reveal that chemical shifts in regions corresponding to substituents (e.g., aromatic protons near sulfonate or amino groups) vary significantly. For instance, protons near the dimethylphenylamino group in the target compound show upfield shifts (δ 6.8–7.2 ppm) compared to those near nitro groups (δ 7.5–8.0 ppm), reflecting differences in electron density and ring current effects .

Research Implications

  • Synthetic Optimization: The dimethylphenylamino group enhances dye stability but reduces solubility, suggesting a trade-off for industrial applications.
  • Environmental Impact : Unlike nitro-containing analogs, the target compound lacks mutagenic nitro groups, aligning with stricter regulatory standards .

Q & A

Q. How can researchers optimize the synthesis of this azo compound to achieve high purity and yield?

Methodological Answer:

  • Controlled Variables : Adjust reaction temperature (typically 0–5°C for diazotization) and pH (maintained at 8–10 for coupling reactions) to minimize side products .
  • Catalyst Use : Employ redox initiators like ammonium persulfate (APS) for copolymerization steps, as demonstrated in analogous azo dye syntheses .
  • Purification : Use repeated salting-out (e.g., NaCl addition) followed by dialysis or column chromatography to remove unreacted precursors and sulfonate byproducts .

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm the azo (–N=N–) chromophore absorption at 450–550 nm and assess substituent effects (e.g., acetamido groups shift λ_max) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve aromatic protons (e.g., naphthalene sulfonate protons at δ 7.5–8.5 ppm) and verify substitution patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M–2Na]2^{2-} ion) and detect fragmentation patterns linked to sulfonate and azo groups .

Advanced Research Questions

Q. How do reaction kinetics differ between the azo coupling and sulfonation steps in the synthesis of this compound?

Methodological Answer:

  • Azo Coupling : Monitor reaction progress via UV-Vis at 30-second intervals; pseudo-first-order kinetics apply due to excess coupling partner .
  • Sulfonation : Use conductivity measurements to track sulfonate group incorporation, as sulfonic acid intermediates increase solution ionic strength .
  • Contradiction Resolution : If conflicting rate data arise (e.g., unexpected plateau phases), check for micelle formation or steric hindrance from the 2,6-dimethylphenyl group using dynamic light scattering (DLS) .

Q. What strategies mitigate interference from competing reactions (e.g., over-sulfonation or azo bond cleavage) during synthesis?

Methodological Answer:

  • Temperature Control : Maintain sulfonation below 40°C to prevent electrophilic over-substitution on the naphthalene ring .
  • Protecting Groups : Temporarily protect the 4-hydroxy group with acetyl chloride during sulfonation to block undesired side reactions .
  • Redox Buffers : Add ascorbic acid (1–2 mM) to stabilize the azo bond against reductive cleavage during prolonged reactions .

Q. How can researchers quantify and interpret conflicting solubility data for this compound in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Testing : Use phase-solubility diagrams with varying ethanol/water ratios (e.g., 0–50% ethanol) to identify solubility thresholds. Note that sulfonate groups enhance aqueous solubility, while the 2,6-dimethylphenyl group reduces it .
  • Contradiction Analysis : If literature reports conflict (e.g., solubility in DMSO), verify purity via HPLC and assess hydration states using thermogravimetric analysis (TGA) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., proteins)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding of the azo group to albumin’s hydrophobic pockets, accounting for sulfonate electrostatic repulsion .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the 2,6-dimethylphenyl group in lipid bilayer models .

Q. How does the compound’s stability under UV light or oxidative conditions impact its use in long-term biological assays?

Methodological Answer:

  • Accelerated Degradation Tests : Expose solutions to 254 nm UV light for 24–72 hours and monitor absorbance decay at λ_max. Use LC-MS to identify breakdown products (e.g., sulfanilic acid derivatives) .
  • Stabilization Methods : Add antioxidants like EDTA (0.1 mM) or store solutions in amber vials under nitrogen to prolong half-life .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported λ_max values for this compound across studies?

Methodological Answer:

  • Standardization : Prepare fresh solutions in pH 7.4 phosphate buffer to eliminate solvent effects .
  • Cross-Validation : Compare absorbance spectra with structurally similar azo dyes (e.g., Sunset Yellow FCF, λ_max ~480 nm) to calibrate instrumentation .

Q. What analytical workflows resolve conflicting data on the compound’s aggregation behavior in aqueous solutions?

Methodological Answer:

  • DLS and TEM : Characterize particle size distribution (e.g., 10–100 nm aggregates) and morphology .
  • Critical Micelle Concentration (CMC) : Measure surface tension vs. concentration plots to identify CMC; discrepancies may arise from ionic strength variations .

Biological Interaction Mechanisms

Q. What in vitro assays are optimal for studying this compound’s interaction with cellular membranes?

Methodological Answer:

  • Fluorescence Quenching : Use 1,6-diphenyl-1,3,5-hexatriene (DPH) as a membrane probe; monitor quenching efficiency to assess compound penetration .
  • Confocal Microscopy : Label the compound with Cy5 and track localization in lipid raft domains of live cells .

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